molecular formula C26H38N6O6 B13334515 Boc-Val-Arg-AMC

Boc-Val-Arg-AMC

Cat. No.: B13334515
M. Wt: 530.6 g/mol
InChI Key: SMJOUAXRYZJGQZ-RXVVDRJESA-N
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Description

Boc-Val-Arg-AMC, also known as Boc-Val-Arg-7-amido-4-methylcoumarin, is a synthetic peptide compound. It is widely used as a fluorogenic substrate in biochemical assays, particularly for detecting enzyme activity. The compound is specifically cleaved by enzymes such as thrombin, releasing a fluorescent molecule called 7-amino-4-methylcoumarin (AMC), which can be easily detected due to its bright blue fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Val-Arg-AMC is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

    Protection of Amino Groups: The amino groups of valine and arginine are protected using tert-butyloxycarbonyl (Boc) groups.

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Cleavage and Deprotection: The final product is obtained by cleaving the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of peptide bond formation .

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by enzymes such as thrombin, releasing the fluorescent molecule AMC. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays .

Common Reagents and Conditions

    Enzymes: Thrombin and other serine proteases.

    Buffers: Tris-HCl buffer (pH 8.0) is commonly used to maintain the optimal pH for enzyme activity.

    Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using a fluorescence spectrophotometer .

Scientific Research Applications

Boc-Val-Arg-AMC has a wide range of applications in scientific research:

Mechanism of Action

Boc-Val-Arg-AMC functions as a substrate for specific enzymes, particularly thrombin. When thrombin cleaves the peptide bond between arginine and AMC, the fluorescent molecule AMC is released. This cleavage is highly specific and occurs through a mechanism involving the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site. The release of AMC results in a measurable increase in fluorescence, allowing for the quantification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Val-Arg-AMC is unique due to its high specificity for thrombin and its ability to produce a strong fluorescent signal upon cleavage. This makes it particularly useful in assays where sensitivity and specificity are crucial .

Properties

Molecular Formula

C26H38N6O6

Molecular Weight

530.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H38N6O6/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30)/t18-,21-/m0/s1

InChI Key

SMJOUAXRYZJGQZ-RXVVDRJESA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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